N-(4-Nitrobenzoyl)-beta-alanine

Description

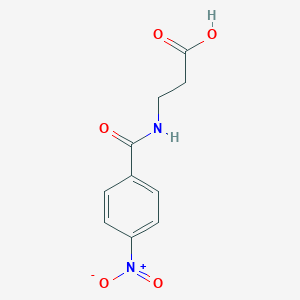

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-nitrobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTLZWITKYGYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343673 | |

| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59642-21-6 | |

| Record name | N-(4-Nitrobenzoyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59642-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Nitrobenzoyl)-beta-alanine, a compound of interest in various research and development applications. This document details the synthetic protocol, purification methods, and a thorough characterization of the final product through various analytical techniques.

Synthesis

The synthesis of this compound is achieved through a Schotten-Baumann reaction, a well-established method for the amidation of primary amines with acid chlorides. In this procedure, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is conducted in a basic aqueous medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

The overall reaction is as follows:

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

beta-Alanine

-

4-Nitrobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a flask, dissolve a specific amount of beta-alanine in a 1M sodium hydroxide solution.

-

Cool the flask in an ice bath to maintain a low temperature.

-

While vigorously stirring the cooled solution, add 4-nitrobenzoyl chloride in small portions.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.

-

Slowly acidify the reaction mixture by adding concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with ice-cold deionized water to remove any remaining impurities.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified white to pale yellow crystalline solid under vacuum to obtain the final product.

Characterization Methods

The structure and purity of the synthesized this compound are confirmed using the following analytical techniques:

-

Melting Point: Determined using a standard melting point apparatus.

-

1H NMR Spectroscopy: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d6).

-

13C NMR Spectroscopy: Spectra are recorded on the same NMR spectrometer.

-

FTIR Spectroscopy: Spectra are obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, for example, with electrospray ionization (ESI).

Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H10N2O5 |

| Molecular Weight | 238.20 g/mol [1] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 163-167 °C[2][3] |

| CAS Number | 59642-21-6[1][2] |

Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | -COOH |

| ~8.8 | t | 1H | -NH- |

| ~8.3 | d | 2H | Aromatic H (ortho to -NO2) |

| ~8.1 | d | 2H | Aromatic H (ortho to -C=O) |

| ~3.5 | q | 2H | -CH2-NH- |

| ~2.6 | t | 2H | -CH2-COOH |

Predicted 13C NMR Spectral Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -COOH |

| ~165 | -C=O (amide) |

| ~150 | Aromatic C (attached to -NO2) |

| ~140 | Aromatic C (ipso to -C=O) |

| ~129 | Aromatic CH (ortho to -C=O) |

| ~124 | Aromatic CH (ortho to -NO2) |

| ~36 | -CH2-NH- |

| ~34 | -CH2-COOH |

Predicted FTIR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1550 | Strong | N-H bend (amide II) |

| ~1520 & ~1350 | Strong | N-O asymmetric & symmetric stretch (nitro group) |

Predicted Mass Spectrometry Data (ESI-)

| m/z | Assignment |

| 237.05 | [M-H]- |

| 193.06 | [M-H-CO2]- |

| 166.04 | [M-H-C3H5O2]- or [4-nitrobenzoyl]- |

| 150.02 | [4-nitrobenzoyl fragment]- |

| 120.01 | [4-nitrophenyl]- |

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Nitrobenzoyl)-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrobenzoyl)-beta-alanine is a derivative of the naturally occurring beta-amino acid, beta-alanine. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related fields. While specific biological signaling pathways for this compound are not yet fully elucidated, its structural similarity to metabolites of anti-inflammatory drugs suggests potential for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 3-(4-Nitrobenzamido)propanoic Acid, 3-[(4-Nitrobenzoyl)amino]propanoic Acid | [1] |

| CAS Number | 59642-21-6 | |

| Molecular Formula | C10H10N2O5 | [2] |

| Molecular Weight | 238.20 g/mol | [3] |

| Appearance | White to light yellow powder/crystal |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 163.0 to 167.0 °C | |

| Boiling Point | 533.77 °C (Predicted) | |

| Flash Point | 157 °C (Predicted) | |

| Purity | >98.0% (HPLC) | [3] |

Synthesis and Purification

This compound is synthesized via the acylation of beta-alanine with 4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis

Materials:

-

Beta-alanine

-

4-Nitrobenzoyl chloride

-

Anhydrous organic solvent (e.g., ethyl acetate, cyclohexanol)

-

A suitable base (e.g., triethylamine or sodium hydroxide solution)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve beta-alanine in an appropriate volume of aqueous base (e.g., 1 M NaOH) or a mixture of water and a suitable organic solvent.

-

Acylation: Cool the beta-alanine solution in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride in an anhydrous organic solvent dropwise with vigorous stirring. Maintain the temperature below 5 °C during the addition. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If a biphasic system is used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

If the reaction is performed in an aqueous solution, acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

-

Isolation:

-

For the organic phase work-up, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

For the aqueous work-up, collect the precipitate by filtration and wash with cold water.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Suggested Experimental Protocol:

-

Column: A reversed-phase C18 column is commonly used for the analysis of related compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

-

Detector: UV detection at a wavelength where the nitrobenzoyl chromophore absorbs strongly (e.g., ~254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl group.

-

Amide Proton: A triplet or broad singlet in the region of δ 8.0-9.0 ppm, which may exchange with D₂O.

-

Beta-Alanine Methylene Protons: Two triplets corresponding to the -CH₂- groups of the beta-alanine moiety. The protons adjacent to the amide nitrogen will be deshielded compared to those adjacent to the carboxylic acid.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 165-175 ppm) for the amide and carboxylic acid carbonyls.

-

Aromatic Carbons: Signals corresponding to the carbons of the 4-nitrophenyl ring.

-

Aliphatic Carbons: Two signals for the methylene carbons of the beta-alanine backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Expected Mass Spectrum:

-

Molecular Ion Peak: An [M+H]⁺ peak at m/z 239.06 or an [M-H]⁻ peak at m/z 237.05 in high-resolution mass spectrometry.

-

Fragmentation Pattern: Characteristic fragments may include the loss of the nitro group, the carboxylic acid group, and cleavage of the amide bond.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Potential Biological Significance

While direct studies on the biological activity and signaling pathways of this compound are limited, its structural components provide a basis for potential areas of investigation.

-

Prodrug Potential: The N-benzoyl-beta-alanine structure is related to the carrier moiety of the anti-inflammatory drug balsalazide. This suggests that this compound could potentially be explored as a prodrug, where the nitro group could be enzymatically reduced in vivo to an amino group, leading to a different pharmacological profile.

-

Anti-inflammatory and Antimicrobial Properties: Various N-benzoyl amino acid derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory effects.[1][4][5] The presence of the nitrobenzoyl group in this compound may confer specific biological properties that warrant further investigation.

Conclusion

This technical guide has summarized the available physicochemical properties, synthesis, and analytical methods for this compound. While foundational data is present, further experimental work is required to fully characterize this compound, particularly concerning its solubility, pKa, logP, and specific biological activities. The provided experimental outlines offer a starting point for researchers to further explore the potential of this molecule in various scientific and therapeutic applications.

References

- 1. Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 59642-21-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Synthesis and biological activity of a novel series of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide: N-(4-Nitrobenzoyl)-beta-alanine (CAS 59642-21-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Nitrobenzoyl)-beta-alanine, a compound of interest in pharmaceutical research. This document collates available physicochemical data, outlines a general synthesis protocol, and explores its potential, though currently unsubstantiated, therapeutic applications.

Core Compound Data

This compound, also known by its synonym 3-(4-Nitrobenzamido)propionic acid, is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure is characterized by a beta-alanine moiety linked to a 4-nitrobenzoyl group.

| Property | Value | Reference |

| CAS Number | 59642-21-6 | |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |

| Molecular Weight | 238.20 g/mol | |

| Physical State | Solid, White to Light yellow powder/crystal | |

| Melting Point | 163.0 to 167.0 °C | |

| Purity | >98.0% (HPLC) | [1] |

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols are not widely available in the public domain, a general synthetic route has been described.

General Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of beta-alanine with 4-nitrobenzoyl chloride.

Reaction Scheme:

Caption: General synthesis of this compound.

Methodology:

-

Dissolution: Dissolve beta-alanine in a suitable aqueous alkaline solution, such as sodium bicarbonate or sodium hydroxide, to form the corresponding carboxylate salt.

-

Acylation: In a separate vessel, dissolve 4-nitrobenzoyl chloride in an appropriate organic solvent (e.g., ethyl acetate).

-

Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the beta-alanine solution with vigorous stirring. The reaction is typically carried out at room temperature.

-

Acidification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the this compound product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve higher yields and purity.

Potential Therapeutic Applications and Biological Activity

Currently, there is a notable lack of published research detailing the specific biological activity and mechanism of action of this compound. Some preliminary and uncorroborated sources suggest a potential application in the treatment of inflammatory bowel disease (IBD) . However, without dedicated in vitro or in vivo studies, this remains speculative.

The structurally related compound, N-(4-aminobenzoyl)-beta-alanine, is a known metabolite of the drug balsalazide, which is used to treat ulcerative colitis. This structural similarity may be the basis for the suggested therapeutic potential of the nitro-analog, but this hypothesis requires experimental validation.

Signaling Pathways and Mechanism of Action

There is no direct evidence or published literature that elucidates the signaling pathways or the precise mechanism of action for this compound. For drug development professionals, this represents a significant knowledge gap and an area for potential investigation.

Given the unsubstantiated link to IBD, a hypothetical workflow for investigating its mechanism of action could be proposed.

Caption: Hypothetical workflow for investigating the mechanism of action.

Conclusion

This compound (CAS 59642-21-6) is a chemical compound with defined physicochemical properties and a straightforward, albeit not extensively documented, synthetic pathway. While there are speculative mentions of its potential therapeutic use in inflammatory bowel disease, a significant deficit of empirical data on its biological activity, mechanism of action, and involvement in signaling pathways exists. This presents an open field for researchers and drug development professionals to explore the pharmacological potential of this molecule. Further in-depth studies are imperative to validate any therapeutic claims and to understand its biological function.

References

Structure Elucidation of N-(4-Nitrobenzoyl)-β-alanine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of N-(4-Nitrobenzoyl)-β-alanine, a compound of interest in various chemical and pharmaceutical research fields. The document details its physicochemical properties, predicted spectroscopic data, and standardized experimental protocols for its synthesis and characterization.

Physicochemical Properties

N-(4-Nitrobenzoyl)-β-alanine is a stable, crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1][2] |

| Molecular Weight | 238.20 g/mol | [1][2] |

| CAS Number | 59642-21-6 | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 163-167 °C | [1] |

| Purity | >98.0% | [1] |

Spectroscopic Analysis

Due to the limited availability of published experimental spectra for N-(4-Nitrobenzoyl)-β-alanine, the following sections present predicted spectroscopic data based on computational models and typical values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for N-(4-Nitrobenzoyl)-β-alanine are presented below. These predictions are based on established algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | Singlet | 1H | -COOH |

| ~9.1 | Triplet | 1H | -NH- |

| ~8.3 | Doublet | 2H | Aromatic CH (ortho to NO₂) |

| ~8.1 | Doublet | 2H | Aromatic CH (meta to NO₂) |

| ~3.5 | Quartet | 2H | -CH₂- (adjacent to NH) |

| ~2.6 | Triplet | 2H | -CH₂- (adjacent to COOH) |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | -COOH |

| ~165.0 | -C=O (amide) |

| ~149.5 | Aromatic C-NO₂ |

| ~140.0 | Aromatic C (ipso to amide) |

| ~129.0 | Aromatic CH (meta to NO₂) |

| ~124.0 | Aromatic CH (ortho to NO₂) |

| ~36.0 | -CH₂- (adjacent to NH) |

| ~33.5 | -CH₂- (adjacent to COOH) |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for N-(4-Nitrobenzoyl)-β-alanine are listed below, corresponding to its key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 and ~1350 | N-O asymmetric & symmetric stretch | Nitro Group |

| ~1540 | N-H bend (Amide II) | Amide |

Mass Spectrometry

The expected molecular ion peak and major fragmentation patterns for N-(4-Nitrobenzoyl)-β-alanine in mass spectrometry are outlined below.

| m/z | Ion |

| 238.06 | [M]⁺ (Molecular Ion) |

| 221.06 | [M-OH]⁺ |

| 193.06 | [M-COOH]⁺ |

| 150.02 | [O₂NC₆H₄CO]⁺ |

| 120.02 | [O₂NC₆H₄]⁺ |

| 89.06 | [H₂NCH₂CH₂COOH]⁺ |

| 72.04 | [H₂NCH₂CH₂]⁺ |

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of N-(4-Nitrobenzoyl)-β-alanine.

Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of N-(4-Nitrobenzoyl)-β-alanine from β-alanine and 4-nitrobenzoyl chloride.

Materials:

-

β-Alanine

-

4-Nitrobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve β-alanine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Dissolve 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane and add it dropwise to the stirred β-alanine solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Wash the aqueous layer with dichloromethane to remove any unreacted 4-nitrobenzoyl chloride.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the N-(4-Nitrobenzoyl)-β-alanine.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

-

Dry the purified product under vacuum.

Characterization Protocols

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample of N-(4-Nitrobenzoyl)-β-alanine is completely dry.

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Sample Preparation:

-

Accurately weigh 10-20 mg of N-(4-Nitrobenzoyl)-β-alanine.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of N-(4-Nitrobenzoyl)-β-alanine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Sample Preparation:

-

Prepare a dilute solution of N-(4-Nitrobenzoyl)-β-alanine in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

Data Acquisition:

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the structure elucidation of N-(4-Nitrobenzoyl)-β-alanine and the logical relationship of the characterization techniques.

Caption: Overall workflow from synthesis to structure elucidation.

Caption: Relationship of analytical techniques to structural information.

References

Spectral Data and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and characterization of N-(4-Nitrobenzoyl)-beta-alanine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure consists of a beta-alanine moiety acylated on the nitrogen atom with a 4-nitrobenzoyl group.

Chemical Formula: C₁₀H₁₀N₂O₅

Molecular Weight: 238.20 g/mol

CAS Number: 59642-21-6

Appearance: White to light yellow crystalline powder.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the Schotten-Baumann reaction, which is the acylation of an amine with an acyl chloride in the presence of a base.[1]

Materials:

-

beta-Alanine

-

4-Nitrobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve beta-alanine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

-

Separately, dissolve 4-nitrobenzoyl chloride in dichloromethane.

-

Add the solution of 4-nitrobenzoyl chloride dropwise to the beta-alanine solution while maintaining the temperature at 0-5 °C and vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample is prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl).

-

The spectral data is recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

-

Data is collected in either positive or negative ion mode.

Spectral Data Summary

The following tables summarize the predicted spectral data for this compound based on its chemical structure and comparison with related compounds.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Aromatic H (ortho to NO₂) |

| ~8.05 | d | 2H | Aromatic H (meta to NO₂) |

| ~3.55 | q | 2H | -CH₂-NH- |

| ~2.65 | t | 2H | -CH₂-COOH |

| ~9.00 (broad) | s | 1H | -NH- |

| ~12.5 (broad) | s | 1H | -COOH |

Solvent: DMSO-d₆

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | -COOH |

| ~165.0 | -C=O (amide) |

| ~149.5 | Aromatic C-NO₂ |

| ~140.0 | Aromatic C-C=O |

| ~129.0 | Aromatic CH (meta to NO₂) |

| ~124.0 | Aromatic CH (ortho to NO₂) |

| ~36.0 | -CH₂-NH- |

| ~34.0 | -CH₂-COOH |

Solvent: DMSO-d₆

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~3100 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (amide I) |

| ~1590 | C=C stretch (aromatic) |

| ~1540 | N-H bend (amide II) |

| ~1520, ~1350 | Asymmetric and symmetric NO₂ stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 239.06 | [M+H]⁺ (Molecular ion + proton) |

| 261.04 | [M+Na]⁺ (Molecular ion + sodium) |

| 237.05 | [M-H]⁻ (Molecular ion - proton) |

| 150.02 | Fragmentation ion: [O₂NC₆H₄CO]⁺ |

| 89.04 | Fragmentation ion: [H₂NCH₂CH₂COOH]⁺ |

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

References

In-depth Technical Guide: Biological Activity of N-(4-Nitrobenzoyl)-beta-alanine

A comprehensive review of the current scientific understanding of N-(4-Nitrobenzoyl)-beta-alanine, including its known biological effects, experimental data, and relevant methodologies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound that has been noted for its potential therapeutic applications, particularly in the context of inflammatory conditions. Structurally, it is a derivative of beta-alanine, a naturally occurring beta-amino acid. While research into the specific biological activities of this compound is not extensive, preliminary information suggests a potential role in the treatment of inflammatory bowel disease. This guide aims to synthesize the currently available information on its biological activity, experimental protocols, and potential mechanisms of action.

Quantitative Data

At present, there is a notable absence of publicly available quantitative data regarding the specific biological activity of this compound. Key metrics such as IC50, EC50, binding constants, and specific enzyme inhibition values have not been detailed in the accessible scientific literature. This lack of quantitative data highlights a significant gap in the understanding of this compound's potency and efficacy.

Experimental Protocols

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory properties of a compound like this compound.

Caption: Generalized workflow for evaluating anti-inflammatory activity.

Signaling Pathways

There is currently no direct evidence from scientific literature elucidating the specific signaling pathways modulated by this compound. Given the limited information suggesting a potential role in treating inflammatory bowel disease, it is plausible that the compound could interact with key inflammatory pathways. A hypothetical signaling pathway that is often implicated in inflammation is the NF-κB pathway.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for an anti-inflammatory compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Disclaimer: The signaling pathway diagram presented is a generalized representation of the NF-κB pathway and the indicated inhibitory role of this compound is purely hypothetical. There is currently no experimental evidence to support this specific mechanism of action for this compound.

Conclusion

The available scientific information on the biological activity of this compound is sparse. While there are indications of its potential as an anti-inflammatory agent, particularly for inflammatory bowel disease, this is not yet substantiated by published quantitative data, detailed experimental protocols, or elucidated signaling pathways. The information presented in this guide is based on the limited available data and general principles of pharmacological research. Further in-depth studies are required to fully characterize the biological profile of this compound and to validate its potential therapeutic uses. Researchers and drug development professionals are encouraged to undertake further investigation to fill the existing knowledge gaps.

An In-depth Technical Guide to N-(4-Nitrobenzoyl)-beta-alanine and its Derivatives for Drug Development Professionals

An exploration into the synthesis, potential therapeutic applications, and mechanisms of action of N-(4-Nitrobenzoyl)-beta-alanine and its related compounds.

This technical guide provides a comprehensive overview of this compound and its derivatives, compounds of interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis, experimental protocols, and potential biological activities of this class of molecules. While direct and extensive research on a broad spectrum of this compound derivatives is emerging, this guide draws upon available data for the parent compound and structurally related molecules to provide a foundational understanding and framework for future research and development.

Introduction

This compound is a derivative of beta-alanine, a naturally occurring beta-amino acid. The core structure, featuring a benzoyl group attached to the amino group of beta-alanine with a nitro functional group at the para position of the benzene ring, provides a versatile scaffold for chemical modification. The presence of the nitro group, a well-known pharmacophore and a precursor for an amino group, suggests that derivatives of this compound could exhibit a range of biological activities. Research into related N-benzoyl amino acid derivatives has revealed potential as anti-inflammatory, antimicrobial, and anticancer agents, indicating promising avenues for the therapeutic application of this compound derivatives.[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives, such as esters and amides, can be achieved through straightforward and established chemical reactions.

General Synthesis of this compound

The parent compound, this compound, is synthesized via an acylation reaction between beta-alanine and 4-nitrobenzoyl chloride.[2] This reaction is typically carried out in an organic solvent.

Experimental Protocol: Synthesis of this compound [2]

-

Materials: Beta-alanine, 4-nitrobenzoyl chloride, ethyl acetate or cyclohexanol, sodium hydroxide solution.

-

Procedure:

-

Dissolve beta-alanine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add 4-nitrobenzoyl chloride portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Continue stirring at room temperature for a specified period to allow the reaction to complete.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

-

Characterization: The final product should be characterized by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.

Synthesis of Derivatives

Ester and amide derivatives of this compound can be synthesized from the parent acid.

Experimental Protocol: Synthesis of this compound Methyl Ester

-

Materials: this compound, methanol, thionyl chloride or a carbodiimide coupling agent (e.g., DCC or EDC).

-

Procedure (using thionyl chloride):

-

Suspend this compound in methanol.

-

Add thionyl chloride dropwise at 0 °C.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a mild base and extract the product with an organic solvent.

-

Purify the ester by column chromatography.

-

-

Characterization: Confirm the structure of the resulting ester using NMR and MS.

A logical workflow for the synthesis and subsequent evaluation of these derivatives is depicted below.

References

N-(4-Nitrobenzoyl)-beta-alanine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrobenzoyl)-beta-alanine is a synthetic derivative of the naturally occurring amino acid beta-alanine. Historically, its primary significance lies in its role as a key intermediate in the synthesis of the anti-inflammatory drug Balsalazide. This technical guide provides an in-depth exploration of the discovery, synthesis, and known properties of this compound, with a focus on presenting quantitative data and detailed experimental protocols for the scientific community. While its direct biological activity is not extensively studied, its function as a crucial building block in pharmaceutical manufacturing warrants a thorough understanding of its chemistry and synthesis.

Discovery and History

The documented history of this compound is intrinsically linked to the development of Balsalazide, a drug used for the treatment of inflammatory bowel disease. The synthesis of Balsalazide, and consequently its precursor this compound, was first disclosed in a 1983 patent by Chan, assigned to Biorex Laboratories Limited. This patent, U.S. Patent No. 4,412,992, laid the groundwork for the chemical route to Balsalazide, establishing this compound as a critical intermediate.[1] Its discovery was therefore not the result of a direct search for a biologically active compound, but rather a necessary step in the creation of a more complex pharmaceutical agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀N₂O₅ | [2][3] |

| Molecular Weight | 238.2 g/mol | [2][3] |

| CAS Number | 59642-21-6 | [2][3] |

| Synonyms | 3-(4-Nitrobenzamido)propanoic Acid | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 162-165 °C | |

| Solubility | Soluble in organic solvents such as ethyl acetate | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the acylation of beta-alanine with 4-nitrobenzoyl chloride. This reaction is a standard procedure in organic chemistry for the formation of an amide bond.

General Reaction Scheme

The synthesis can be represented by the following chemical equation:

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established chemical principles for this type of reaction.

Materials:

-

4-Nitrobenzoyl chloride

-

Beta-alanine

-

Anhydrous organic solvent (e.g., ethyl acetate, cyclohexanol)

-

Aqueous base (e.g., sodium hydroxide solution)

-

Hydrochloric acid

-

Distilled water

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a suitable reaction vessel, dissolve beta-alanine in a solution of aqueous sodium hydroxide and cool the mixture in an ice bath.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride in an anhydrous organic solvent.

-

Slowly add the 4-nitrobenzoyl chloride solution to the cooled beta-alanine solution with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.

-

Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

-

Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Role in Balsalazide Synthesis

This compound serves as a stable intermediate that is subsequently reduced to its amino derivative, N-(4-aminobenzoyl)-beta-alanine. This amino compound is then diazotized and coupled with salicylic acid to form the final active pharmaceutical ingredient, Balsalazide.

Balsalazide Synthesis Pathway

The following diagram outlines the key steps in the synthesis of Balsalazide, highlighting the central role of this compound.

Biological Activity and Mechanism of Action

There is a notable lack of published research on the direct biological activity or mechanism of action of this compound. Its primary role in the scientific literature is that of a synthetic intermediate. Any biological effects are likely overshadowed by its rapid conversion to the amino derivative and subsequent incorporation into Balsalazide. The therapeutic effect of Balsalazide is attributed to the release of 5-aminosalicylic acid (mesalazine) in the colon, which has anti-inflammatory properties.

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists, particularly those involved in the production of Balsalazide. While its direct biological effects are not well-characterized, a thorough understanding of its synthesis and chemical properties is essential for the efficient and pure production of this important anti-inflammatory drug. This guide has provided a consolidated overview of the available technical information to support researchers and professionals in the field of drug development. Further research into any potential intrinsic biological activities of this molecule could be a future area of investigation.

References

An In-Depth Technical Guide to the In Silico Modeling of N-(4-Nitrobenzoyl)-β-alanine

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(4-Nitrobenzoyl)-β-alanine is a synthetic compound with potential therapeutic applications, including for inflammatory bowel disease.[1] This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico modeling of N-(4-Nitrobenzoyl)-β-alanine. The document outlines key computational techniques, including molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. Detailed protocols, data presentation strategies, and mandatory visualizations are provided to guide researchers in exploring the therapeutic potential and safety profile of this and similar nitroaromatic compounds.

Introduction to N-(4-Nitrobenzoyl)-β-alanine

N-(4-Nitrobenzoyl)-β-alanine is a derivative of β-alanine with the chemical formula C10H10N2O5 and a molecular weight of 238.2 g/mol .[1][2] It is synthesized by reacting 4-nitrobenzoyl chloride with β-alanine.[1] While specific biological targets are not extensively documented in publicly available literature, its structural similarity to other bioactive molecules and its classification as a nitroaromatic compound suggest that in silico modeling can be a powerful tool to elucidate its mechanism of action, potential therapeutic targets, and safety profile. Nitroaromatic compounds are known for their diverse applications and biological activities, which are often linked to the presence of the nitro group.[3][4][5]

Rationale for In Silico Modeling

In silico modeling offers a time- and cost-effective approach to drug discovery and development by predicting the behavior of a molecule before extensive experimental testing. For N-(4-Nitrobenzoyl)-β-alanine, computational methods can be employed to:

-

Identify potential biological targets: Through molecular docking studies, we can screen for proteins that may bind to the molecule, suggesting potential therapeutic applications.

-

Predict pharmacokinetic and pharmacodynamic properties: ADMET prediction can provide insights into the molecule's absorption, distribution, metabolism, excretion, and potential toxicity.

-

Elucidate structure-activity relationships: QSAR studies can help understand how the chemical structure of N-(4-Nitrobenzoyl)-β-alanine and related compounds influences their biological activity.[3][4][5]

Key In Silico Modeling Techniques and Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique can help identify potential protein targets for N-(4-Nitrobenzoyl)-β-alanine and elucidate its binding mode.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of N-(4-Nitrobenzoyl)-β-alanine from a chemical database like PubChem (CID 591374).[6]

-

Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).

-

Assign partial charges and define rotatable bonds.

-

-

Target Protein Preparation:

-

Select a potential target protein from the Protein Data Bank (PDB). The choice of target can be based on literature reports for structurally similar compounds or by screening a panel of common drug targets.

-

Remove water molecules and any existing ligands from the protein structure.

-

Add polar hydrogens and assign charges.

-

Define the binding site or pocket for the docking simulation.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.

-

Perform the docking of N-(4-Nitrobenzoyl)-β-alanine into the defined binding site of the target protein.

-

Generate multiple binding poses and rank them based on their docking scores (binding affinity).

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The binding energy values indicate the strength of the interaction.

-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.

Experimental Protocol:

-

Input Data:

-

The SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure of N-(4-Nitrobenzoyl)-β-alanine is used as input. The SMILES string is OC(=O)CCNC(=O)c1ccc(cc1)N(=O)=O.[1]

-

-

Software and Web Servers:

-

Utilize online platforms like SwissADME, pkCSM, or commercial software packages like Schrödinger's QikProp or Dassault Systèmes' BIOVIA Discovery Studio.[7]

-

-

Predicted Properties:

-

Absorption: Caco-2 cell permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Data Interpretation:

-

Analyze the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[3] For N-(4-Nitrobenzoyl)-β-alanine, a QSAR study would require a dataset of structurally similar nitroaromatic compounds with known biological activity (e.g., anti-inflammatory activity).

Experimental Protocol:

-

Dataset Preparation:

-

Collect a dataset of nitroaromatic compounds with experimentally determined biological activity (e.g., IC50 values).

-

Divide the dataset into a training set for model building and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features.

-

-

Model Development:

-

Use statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Assess the predictive power of the QSAR model using the test set. Key validation metrics include the coefficient of determination (R²) and the root-mean-square error (RMSE).

-

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of N-(4-Nitrobenzoyl)-β-alanine

| Property | Value | Source |

| Molecular Formula | C10H10N2O5 | [1][2][6] |

| Molecular Weight | 238.20 g/mol | [1][2] |

| Melting Point | 163.0 to 167.0 °C | |

| Boiling Point | 533.77 °C | [1] |

| Flash Point | 157 °C | [1] |

| SMILES | OC(=O)CCNC(=O)c1ccc(cc1)N(=O)=O | [1] |

Table 2: Predicted ADMET Properties of N-(4-Nitrobenzoyl)-β-alanine (Hypothetical Data)

| ADMET Property | Predicted Value | Interpretation |

| Caco-2 Permeability (logPapp) | -5.0 cm/s | Low to moderate permeability |

| Human Intestinal Absorption | 60% | Moderately absorbed |

| Blood-Brain Barrier Penetration | No | Unlikely to cross the BBB |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Test | Positive | Potential for mutagenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Table 3: Molecular Docking Results of N-(4-Nitrobenzoyl)-β-alanine with Target X (Hypothetical Data)

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR23, LYS45, ASP101 |

| 2 | -8.2 | TYR23, LYS45, GLU98 |

| 3 | -7.9 | PHE15, LYS45, ASP101 |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

Caption: In silico modeling workflow for N-(4-Nitrobenzoyl)-β-alanine.

Caption: Hypothetical signaling pathway for anti-inflammatory action.

Caption: Logical workflow for QSAR model development.

Conclusion

This technical guide provides a foundational framework for the in silico modeling of N-(4-Nitrobenzoyl)-β-alanine. By employing the detailed protocols for molecular docking, ADMET prediction, and QSAR analysis, researchers can systematically investigate the therapeutic potential and safety of this compound. The structured data presentation and visualizations outlined herein are critical for the effective communication and interpretation of computational results, ultimately guiding further experimental validation and drug development efforts.

References

- 1. N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6 | JCA64221 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H10N2O5 | CID 591374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Potential Therapeutic Targets of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrobenzoyl)-beta-alanine is a synthetic derivative of the naturally occurring amino acid beta-alanine. While direct research on the specific biological targets of this compound is limited, its structural similarity to known anti-inflammatory agents and the biological roles of its parent compound, beta-alanine, suggest several potential therapeutic avenues. This technical guide consolidates the available information, proposes putative mechanisms of action, and outlines potential experimental approaches for target identification and validation, with a focus on inflammatory conditions such as Inflammatory Bowel Disease (IBD).

Introduction

This compound is a molecule of interest due to its potential application in treating inflammatory bowel disease.[1] Its structure combines beta-alanine, an amino acid with known physiological effects, and a 4-nitrobenzoyl group. The related compound, N-(4-Aminobenzoyl)-beta-alanine, is a metabolite of balsalazide, a drug used in the management of ulcerative colitis.[2] This connection suggests that this compound may possess anti-inflammatory properties. This document explores the potential therapeutic targets of this compound based on the known pharmacology of beta-alanine and related molecules.

Putative Therapeutic Targets and Signaling Pathways

Due to the absence of direct studies on this compound, we extrapolate potential targets from the known biological activities of beta-alanine and the therapeutic goals in IBD.

Mas-Related G Protein-Coupled Receptor D (MrgprD)

Beta-alanine is a known agonist of the Mas-related G protein-coupled receptor D (MrgprD).[3] Activation of this receptor has been linked to various physiological responses, and its role in inflammation is an active area of research. It is plausible that this compound could also interact with MrgprD, potentially modulating downstream signaling pathways involved in inflammation and pain.

Caption: Proposed signaling pathway for this compound via MrgprD activation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and is a key therapeutic target in IBD. Beta-alanine has been shown to influence the NF-κB pathway.[3] It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Carnosine Synthesis and Antioxidant Activity

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine), a dipeptide with potent antioxidant and anti-inflammatory properties.[4][5][6] By potentially increasing the intracellular pool of beta-alanine, this compound could indirectly boost carnosine levels, leading to enhanced buffering capacity against oxidative stress and a reduction in inflammatory damage.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is currently available, the following tables are presented as a hypothetical framework for organizing future experimental results.

Table 1: Hypothetical Binding Affinity and Functional Activity at MrgprD

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, µM) |

| Beta-alanine | MrgprD | 500 | 1500 |

| This compound | MrgprD | [Experimental Value] | [Experimental Value] |

| Isoproterenol (Control) | Beta-2 Adrenergic Receptor | 10 | 0.1 |

Table 2: Hypothetical Inhibition of NF-κB Activation in a Macrophage Cell Line

| Treatment | Stimulus (LPS) | NF-κB Nuclear Translocation (IC50, µM) | IL-6 Secretion (IC50, µM) |

| This compound | 1 µg/mL | [Experimental Value] | [Experimental Value] |

| Bay 11-7082 (Positive Control) | 1 µg/mL | 5 | 10 |

| Vehicle Control | 1 µg/mL | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human MrgprD receptor.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human MrgprD are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: Membranes are incubated with a known radiolabeled MrgprD ligand (e.g., ³H-BAM8-22) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., RAW 264.7 macrophages) is transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., Renilla luciferase), and IC50 values are calculated.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound and the known biological roles of beta-alanine provide a strong rationale for investigating its potential as a therapeutic agent, particularly for inflammatory diseases. The proposed targets, including the MrgprD receptor and the NF-κB signaling pathway, offer promising starting points for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the mechanism of action of this compound and validating its therapeutic potential. Further studies are warranted to explore these hypotheses and to establish a comprehensive pharmacological profile of this compound.

References

- 1. This compound | 59642-21-6 | JCA64221 [biosynth.com]

- 2. Buy N-(4-Aminobenzoyl)-Beta-Alanine | 7377-08-4 [smolecule.com]

- 3. Effects of β-alanine on intestinal development and immune performance of weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Beta-Alanine Supplementation Boosts Immune Response [carnosyn.com]

- 5. The Possible Roles of β-alanine and L-carnosine in Anti-aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Strategy: Unraveling the Action of N-(4-Nitrobenzoyl)-beta-alanine's Clinically Relevant Analogue in Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

While N-(4-Nitrobenzoyl)-beta-alanine itself is not a therapeutically active agent, its close structural analogue, N-(4-aminobenzoyl)-beta-alanine, serves as a crucial carrier molecule in the delivery of Mesalazine (5-aminosalicylic acid or 5-ASA) to the colon. This technical guide will delve into the mechanism of action of Balsalazide, a prodrug that incorporates this carrier, and its active component, 5-ASA, which is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. We will explore the rationale behind the prodrug design, the metabolic activation in the gut, and the multi-faceted anti-inflammatory mechanisms of 5-ASA at the cellular level.

Introduction: The Prodrug Concept for Targeted Colonic Delivery

The therapeutic efficacy of many drugs is often hampered by systemic absorption and off-target effects. In the context of inflammatory bowel disease, which primarily affects the colon, targeted drug delivery is paramount. Balsalazide is a classic example of a prodrug designed for this purpose. It consists of the active drug, 5-ASA, linked to an inert carrier molecule, N-(4-aminobenzoyl)-beta-alanine, via an azo bond[1][2]. The nitro-analogue, this compound, is a likely precursor in the chemical synthesis of this carrier moiety.

The core principle behind this design is to ensure that the active drug remains intact and inactive during its transit through the upper gastrointestinal tract, thereby minimizing systemic side effects. Upon reaching the colon, the local microbiota, rich in azoreductase enzymes, cleaves the azo bond, liberating 5-ASA to exert its therapeutic effects directly at the site of inflammation[1][2].

Metabolic Activation and Pharmacokinetics

The activation of Balsalazide is a site-specific enzymatic process.

Experimental Protocols: In Vitro Azoreduction Assay

A common method to study the cleavage of azo-bond-containing prodrugs like Balsalazide involves anaerobic incubation with fecal homogenates or specific bacterial strains isolated from the colon.

-

Preparation of Fecal Slurry: A fresh fecal sample is homogenized in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine) to create a slurry.

-

Incubation: The prodrug is added to the fecal slurry under strict anaerobic conditions (e.g., in an anaerobic chamber).

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent prodrug and the appearance of its metabolites, namely 5-ASA and N-(4-aminobenzoyl)-beta-alanine.

The following diagram illustrates the workflow for assessing the metabolic activation of Balsalazide.

Mechanism of Action of 5-Aminosalicylic Acid (5-ASA)

The precise mechanism of action of 5-ASA is not fully elucidated but is known to be multifactorial, primarily exerting a local anti-inflammatory effect on the colonic epithelium[3]. It is not a simple cyclooxygenase inhibitor like traditional NSAIDs. The key proposed mechanisms are summarized below.

| Proposed Mechanism | Description | Key Molecular Targets/Effects |

| Inhibition of Pro-inflammatory Mediators | 5-ASA is believed to modulate the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins and leukotrienes in the colonic mucosa.[3][4] | - Cyclooxygenase (COX) pathways- Lipoxygenase (LOX) pathways |

| Scavenging of Reactive Oxygen Species (ROS) | 5-ASA acts as an antioxidant, neutralizing harmful reactive oxygen species that are produced in excess during active inflammation, thereby reducing oxidative damage to tissues.[5] | - Free radicals |

| Inhibition of NF-κB Signaling | 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[1] | - IκB kinase (IKK)- NF-κB nuclear translocation |

| Activation of PPAR-γ | The N-acetylated metabolite of 5-ASA (N-Ac-5-ASA) is an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6] | - PPAR-γ |

| Inhibition of Leukocyte Function | 5-ASA can interfere with the recruitment and function of inflammatory cells, such as neutrophils, into the intestinal mucosa.[7] | - Leukocyte chemotaxis- Adhesion molecule expression |

The following diagram illustrates the primary signaling pathways modulated by 5-ASA.

References

- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 2. Buy N-(4-Aminobenzoyl)-Beta-Alanine | 7377-08-4 [smolecule.com]

- 3. drugs.com [drugs.com]

- 4. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 7. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility of N-(4-Nitrobenzoyl)-beta-alanine in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Nitrobenzoyl)-beta-alanine. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on the predicted solubility based on its chemical structure and provides a detailed, generalized experimental protocol for its determination. This guide is intended to support researchers and professionals in drug development and related fields in designing and executing solubility studies for this and similar compounds.

Introduction

This compound is a derivative of beta-alanine, an amino acid of interest in various biochemical and pharmaceutical contexts. Its structure, incorporating a nitro-substituted aromatic ring, suggests specific solubility behaviors that are critical for its handling, formulation, and potential biological activity. Understanding the solubility of this compound in different solvent systems is a fundamental prerequisite for its application in research and development.

Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, the following solubility characteristics are anticipated:

-

Aqueous Solubility: The presence of a carboxylic acid and an amide group suggests some potential for hydrogen bonding with water. However, the large, nonpolar benzoyl group and the electron-withdrawing nitro group are expected to significantly limit its solubility in aqueous solutions, particularly at neutral pH. The nitro group, while polar, does not typically enhance aqueous solubility to a large extent.[1][2][3] The overall molecule is predicted to be sparingly soluble to practically insoluble in water.

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amide moieties of this compound. Therefore, a higher solubility is expected in these solvents compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating polar functional groups and are likely to be good solvents for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility in nonpolar solvents is expected to be low.

-

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Experimental Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask with HPLC-UV | ||

| Methanol | 25 | Shake-Flask with HPLC-UV | ||

| Ethanol | 25 | Shake-Flask with HPLC-UV | ||

| Acetone | 25 | Shake-Flask with HPLC-UV | ||

| Acetonitrile | 25 | Shake-Flask with HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask with HPLC-UV |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound using the widely accepted isothermal shake-flask method.[4][5][6][7][8]

Materials and Apparatus

-

This compound (purity >99%)

-

Solvents of analytical grade (e.g., water, methanol, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Analysis by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good peak shape and retention time.

-

The UV detector wavelength should be set to the λmax of this compound for maximum sensitivity.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual influence of the molecular structure on solubility.

Caption: Experimental workflow for solubility determination.

Caption: Influence of functional groups on solubility.

References

- 1. svedbergopen.com [svedbergopen.com]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Synthesis of N-(4-Nitrobenzoyl)-β-alanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract